6-Nitrothiochroman-4-one

Synthetic methodology Process chemistry Heterocyclic synthesis

6-Nitrothiochroman-4-one (CAS 89444-03-1) is a sulfur-containing heterocyclic compound belonging to the thiochromanone family, characterized by a nitro group at the C6 position on the benzothiopyran-4-one core. As a thio-analog of chroman-4-ones, the replacement of the ring oxygen with sulfur confers distinct electronic and steric properties that can significantly alter biological activity profiles.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 89444-03-1
Cat. No. B3058439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrothiochroman-4-one
CAS89444-03-1
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2
InChIKeyLTIWZGCRKUPJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitrothiochroman-4-one (CAS 89444-03-1): Core Scaffold Identity and Research-Grade Procurement Overview


6-Nitrothiochroman-4-one (CAS 89444-03-1) is a sulfur-containing heterocyclic compound belonging to the thiochromanone family, characterized by a nitro group at the C6 position on the benzothiopyran-4-one core [1]. As a thio-analog of chroman-4-ones, the replacement of the ring oxygen with sulfur confers distinct electronic and steric properties that can significantly alter biological activity profiles [2]. This compound functions primarily as a versatile synthetic intermediate and core scaffold in medicinal chemistry research, particularly in programs targeting antiparasitic agents, kinase inhibitors, and anticancer compounds [3].

6-Nitrothiochroman-4-one: Why Simple Analog Interchange Compromises Synthetic and Biological Outcomes


Procurement of a generic thiochroman-4-one analog in place of 6-nitrothiochroman-4-one introduces multiple failure points in both synthetic and biological workflows. The C6 nitro substituent is not merely a passive structural feature; it fundamentally alters the compound's electronic landscape, enabling nucleophilic aromatic substitution chemistry that unsubstituted thiochroman-4-one cannot undergo [1]. Furthermore, the sulfur-for-oxygen bioisosteric replacement in the core scaffold changes electron-donating potential, atomic size, lipophilicity, and metabolic stability compared to chroman-4-one analogs, rendering potency extrapolations from oxygen-containing counterparts unreliable [2]. In screening contexts, substitution of the C6 nitro group with other moieties (e.g., chloro, unsubstituted) yields quantitatively different activity profiles, as demonstrated in multiple comparative studies [3]. The sections below provide verifiable, comparator-anchored evidence for these differentiation claims.

6-Nitrothiochroman-4-one Comparative Evidence Matrix: Quantified Differentiation for Procurement Decisions


Quantitative One-Step Synthesis: Yield Comparison Versus Multi-Step Chromanone Nitration

6-Nitrothiochroman-4-one can be synthesized via an adapted Vilsmeier one-step protocol achieving quantitative yield, a substantial improvement over the multi-step nitration of pre-formed thiochroman-4-one which typically yields approximately 61-74% across the synthetic sequence [1][2]. This direct synthetic route eliminates the need for a separate nitration step following core scaffold construction, reducing overall step count and cumulative yield loss [1].

Synthetic methodology Process chemistry Heterocyclic synthesis

Nitro-to-Amine Reduction: High-Yield Conversion Validating Procurement as a Reliable Synthetic Intermediate

6-Nitrothiochroman-4-one undergoes iron-mediated reduction to 6-aminothiochroman-4-one with 86% isolated yield under mild conditions (Fe/NH₄Cl, EtOH/H₂O, 80°C, 15 minutes) [1]. This conversion efficiency compares favorably to the typical yield range (61-74%) observed for constructing chloro-substituted thiochroman-4-one analogs from thiophenol starting materials, establishing the nitro-bearing scaffold as a more efficient entry point for C6-functionalized thiochroman-4-one libraries [1].

Derivatization chemistry Medicinal chemistry Building block

Antileishmanial Activity Differentiation: C6-Nitro Substituent Confers Screening-Validated Potency Advantage

In a systematic evaluation of 35 thiochroman-4-one derivatives against intracellular amastigotes of Leishmania panamensis, 6-nitrothiochroman-4-one (compound 1f) demonstrated measurable activity [1]. While compounds bearing vinyl sulfone moieties (4h-4m) achieved EC₅₀ values <10 µM, the unadorned 6-nitrothiochroman-4-one scaffold exhibited activity that, though not among the most potent in the series, validated the C6 nitro substitution pattern as a productive starting point for further optimization [1]. The presence of the nitro group at C6 enables subsequent reduction to an amino group, a handle for introducing diverse pharmacophores [2].

Antiparasitic Leishmaniasis Neglected tropical diseases

Cathepsin L Inhibitor Precursor: Nitro Group as Enabling Handle for Potent Inhibitor Synthesis

6-Nitrothiochroman-4-one serves as the direct synthetic precursor to a series of thiosemicarbazone derivatives that exhibit selective cathepsin L inhibition with IC₅₀ values in the low nanomolar range [1]. In a comparative study of 36 thiochromanone thiosemicarbazone analogs functionalized primarily at the C6 position, the most potent cathepsin L inhibitor achieved an IC₅₀ of 46 nM, with all evaluated compounds showing selectivity for cathepsin L over cathepsin B (IC₅₀ >10,000 nM) [1]. Notably, the thiochromanone sulfide analogues (derived from 6-nitrothiochroman-4-one reduction) demonstrated superior inhibition compared to their sulfone counterparts in nearly all cases [1].

Cysteine protease inhibition Cancer therapeutics Structure-activity relationship

Acetylcholinesterase Inhibition: Quantified Potency Versus Reference Standards

6-Nitrothiochroman-4-one has demonstrated acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 62 nM against human recombinant AChE [1][2]. This potency positions the compound within the nanomolar range typical of validated AChE inhibitors used in neurodegeneration research. While head-to-head comparisons with clinically approved AChE inhibitors are not available from the same assay system, the 62 nM IC₅₀ value establishes this scaffold as a viable starting point for further medicinal chemistry optimization targeting cholinergic pathways [1].

Acetylcholinesterase Neurodegeneration Enzyme inhibition

Thiochroman-4-one Versus Chroman-4-one Scaffold: Bioisosteric Replacement Yields Divergent Biological Outcomes

The sulfur-for-oxygen substitution in the thiochroman-4-one core (versus chroman-4-one) produces measurable differences in physicochemical and pharmacological properties. Sulfur substitution alters electron-donating potential, increases atomic size, modifies lipophilicity, and changes metabolic stability compared to the oxygen-containing chromanone scaffold [1]. These alterations have been shown to produce divergent biological activity profiles, with thiochroman-4-one derivatives demonstrating antileishmanial activity (EC₅₀ <10 µM for optimized analogs) that is not observed with corresponding chroman-4-one derivatives in the same assay systems [1][2].

Bioisosterism Scaffold hopping Medicinal chemistry

6-Nitrothiochroman-4-one: Evidence-Supported Application Scenarios for Research Procurement


Medicinal Chemistry: Cathepsin L Inhibitor Development Programs

6-Nitrothiochroman-4-one is the preferred starting material for synthesizing thiochromanone thiosemicarbazone cathepsin L inhibitors with validated nanomolar potency. Derivatives synthesized from this scaffold achieve IC₅₀ values as low as 46 nM with >217-fold selectivity over cathepsin B, and sulfide analogs consistently outperform sulfone derivatives [1]. Procurement of this specific nitro-substituted scaffold enables access to this privileged chemotype, whereas unsubstituted thiochroman-4-one or C6-chloro analogs cannot be directly elaborated to the same inhibitor series without additional synthetic steps [1].

Neglected Tropical Disease Research: Antileishmanial Lead Discovery

For antileishmanial drug discovery programs, 6-nitrothiochroman-4-one offers a screening-validated starting point. Systematic evaluation of 35 thiochroman-4-one derivatives against Leishmania panamensis intracellular amastigotes confirmed activity for the 6-nitro analog (compound 1f) and established the scaffold's utility for further optimization [1]. The C6 nitro group provides a synthetic handle for generating diverse pharmacophores via reduction to the 6-amino derivative, enabling rapid library expansion for structure-activity relationship studies [1][2].

Synthetic Methodology: Efficient Building Block for C6-Functionalized Thiochroman-4-one Libraries

6-Nitrothiochroman-4-one enables efficient synthesis of C6-substituted thiochroman-4-one derivatives through high-yielding transformations. The iron-mediated reduction to 6-aminothiochroman-4-one proceeds in 86% yield under mild conditions [1], providing a superior entry point to C6-functionalized libraries compared to constructing analogs from substituted thiophenols (61-74% overall yields) [2]. Additionally, a one-step Vilsmeier protocol achieves quantitative synthesis of 6-nitrothiochroman-4-one itself, offering process efficiency advantages over multi-step nitration routes [3].

Acetylcholinesterase-Targeted Neuroscience Research

For neuroscience programs investigating cholinergic modulation, 6-nitrothiochroman-4-one provides a validated starting scaffold with demonstrated human acetylcholinesterase inhibition (IC₅₀ = 62 nM) [1]. This nanomolar potency establishes the compound as a credible hit for further medicinal chemistry optimization targeting Alzheimer's disease, myasthenia gravis, or other cholinergic pathway disorders. The thiochroman-4-one core offers a differentiated chemical space compared to classical AChE inhibitor scaffolds, potentially enabling novel intellectual property positioning [1].

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